molecular formula C16H14ClNO6S B3036307 dimethyl 5-(4-chlorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate CAS No. 339102-19-1

dimethyl 5-(4-chlorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

Cat. No.: B3036307
CAS No.: 339102-19-1
M. Wt: 383.8 g/mol
InChI Key: BWBPQFUWGIJUIM-UHFFFAOYSA-N
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Description

Dimethyl 5-(4-chlorophenyl)-2,2-dioxo-2,3-dihydro-1H-2λ⁶-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound characterized by a fused pyrrolo-thiazole core. The structure includes a 4-chlorophenyl substituent at position 5 and two methyl ester groups at positions 6 and 5. Its synthesis typically involves multi-step reactions, including cyclization and esterification, with structural confirmation via NMR and mass spectrometry .

Properties

IUPAC Name

dimethyl 5-(4-chlorophenyl)-2,2-dioxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO6S/c1-23-15(19)12-11-7-25(21,22)8-18(11)14(13(12)16(20)24-2)9-3-5-10(17)6-4-9/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWBPQFUWGIJUIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2CS(=O)(=O)CN2C(=C1C(=O)OC)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401111121
Record name 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-chlorophenyl)-, 6,7-dimethyl ester, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

339102-19-1
Record name 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-chlorophenyl)-, 6,7-dimethyl ester, 2,2-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339102-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H,3H-Pyrrolo[1,2-c]thiazole-6,7-dicarboxylic acid, 5-(4-chlorophenyl)-, 6,7-dimethyl ester, 2,2-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401111121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Dimethyl 5-(4-chlorophenyl)-2,2-dioxo-2,3-dihydro-1H-2λ6\lambda^6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, including relevant case studies, synthesis methods, and research findings.

  • Molecular Formula : C27H25ClN2O7
  • Molecular Weight : 524.95 g/mol
  • IUPAC Name : Dimethyl 5-(4-chlorophenyl)-2,2-dioxo-2,3-dihydro-1H-2λ6\lambda^6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
  • CAS Number : 140171-50-2

Antiviral Activity

Research indicates that derivatives of compounds containing the 4-chlorophenyl moiety exhibit antiviral properties. For instance, a study synthesized several derivatives and found that some exhibited significant inhibition against the Tobacco Mosaic Virus (TMV) . The specific compound dimethyl 5-(4-chlorophenyl)-... was not directly tested in this study; however, the structural similarities suggest potential antiviral activity.

Antioxidant Properties

Preliminary biological assays have shown that compounds with similar structural features possess antioxidant properties. For example, compounds tested for anti-lipid peroxidation activity demonstrated significant effects at concentrations of 100 µM . The inhibition of lipid peroxidation is crucial in preventing oxidative stress-related diseases.

Enzyme Inhibition

Inhibition of soybean lipoxygenase was observed in related compounds. The inhibition percentages were relatively low (28% for one derivative) but indicate a potential pathway for further exploration . Further studies are needed to evaluate the specific inhibition capacity of dimethyl 5-(4-chlorophenyl)-... on various enzymes.

Synthesis Methods

The synthesis of dimethyl 5-(4-chlorophenyl)-... typically involves multi-step organic reactions. Key steps may include:

  • Starting Material Preparation : Utilizing 4-chlorobenzoic acid as a precursor.
  • Formation of Intermediate Compounds : Through esterification and cyclization reactions.
  • Final Product Isolation : Employing techniques such as crystallization or chromatography to purify the final compound.

Study on Antiviral Activity

A study focused on synthesizing sulfonamide derivatives with antiviral properties reported that certain compounds exhibited approximately 50% TMV inhibition . While this specific compound was not tested, it highlights the potential for similar structures to yield antiviral effects.

Antioxidant Activity Assessment

Another study assessed new compounds for their antioxidant capabilities and found significant anti-lipid peroxidation activity among several tested derivatives . This suggests that dimethyl 5-(4-chlorophenyl)-... could also possess similar properties worthy of investigation.

Research Findings Summary Table

Compound NameBiological ActivityMethod of AssessmentReference
Dimethyl 5-(4-chlorophenyl)-...Potential AntiviralTMV Inhibition Test
Dimethyl 5-(4-chlorophenyl)-...Antioxidant ActivityAnti-lipid Peroxidation Test
Related DerivativeEnzyme Inhibition (Lipoxygenase)Inhibition Percentage Measurement

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance stability and may influence binding affinity in biological systems. For example, the 4-nitrophenyl analog exhibits a higher melting point (243–245°C) due to increased intermolecular interactions .
  • Dioxo vs.
  • Ester vs. Acid Derivatives : Methyl esters (target compound) improve lipophilicity, whereas carboxylic acid derivatives (e.g., 5-(3,4-dichlorophenyl)-6,7-dicarboxylic acid) enhance water solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl 5-(4-chlorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Reactant of Route 2
Reactant of Route 2
dimethyl 5-(4-chlorophenyl)-2,2-dioxo-2,3-dihydro-1H-2lambda~6~-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate

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